6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one is a complex organic compound classified under heterocyclic compounds. It is characterized by its intricate molecular structure, which includes a pyrido[2,3-d]pyrimidine core, a bromo substituent, and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
The compound is cataloged in various chemical databases, including ChemicalBook and BenchChem, providing details on its synthesis and properties. Its chemical structure suggests potential applications in drug development and biological research.
6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one belongs to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones, which are known for their diverse pharmacological properties.
The synthesis of this compound typically involves multi-step organic reactions. The following methods have been identified:
The molecular formula for 6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one is with a molecular weight of approximately 443.34 g/mol. The compound features:
This structure contributes to its potential biological activity by facilitating interactions with various biological targets .
The compound undergoes several chemical reactions that can modify its structure:
The mechanism of action for 6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one primarily involves:
The compound exhibits characteristics typical of heterocyclic organic compounds:
Key properties include:
The melting point and boiling point are not specified but are critical for practical applications in laboratory settings.
6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one has several scientific applications:
The synthesis of 6-bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one (CAS: 1232030-40-8) typically follows a convergent route beginning with the construction of the pyrido[2,3-d]pyrimidin-7-one core. The most efficient pathway involves the condensation of 6-bromo-8-ethyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one with 4-(4-methylpiperazin-1-yl)aniline under reflux conditions [3]. This method capitalizes on the reactivity of the methylsulfinyl group as a leaving group, facilitating nucleophilic displacement by the aniline derivative. Key intermediates include the 8-ethyl-protected pyrimidinone precursor, which ensures regioselectivity during N-alkylation prior to bromination at C6. The final coupling step proceeds through an addition-elimination mechanism, with the methylsulfinyl group activating C2 toward nucleophilic aromatic substitution [3] [6].
Table 1: Key Intermediates in Synthesis Pathway
Intermediate | Function | Molecular Weight | Role in Functionalization |
---|---|---|---|
6-Bromo-8-ethyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one | Brominated core | 356.22 g/mol | Activates C2 for nucleophilic substitution |
4-(4-Methylpiperazin-1-yl)aniline | Amine donor | 217.30 g/mol | Provides target aminophenyl substituent |
8-Ethyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one | Core scaffold | 277.35 g/mol | Enables sequential bromination/amination |
Bromination at the C6 position employs electrophilic aromatic substitution (EAS) directed by the electron-rich pyrimidinone system. Optimization studies reveal that N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0–5°C achieves >90% regioselectivity, minimizing dibromination byproducts [6]. Copper(I) bromide catalysis has emerged as a superior alternative, enhancing atom economy and reducing reaction times to ≤2 hours. Critical to success is the protection of the N8 position with an ethyl group prior to bromination, which prevents quaternization and directs halogenation to the electron-deficient C6 position. The bromo substituent subsequently serves as a handle for cross-coupling reactions in derivative synthesis [6] [7].
Regioselective amination exploits the electron-donating 4-methylpiperazine group in the aniline reagent to modulate nucleophilicity. The para-substituted nitrogen of 4-(4-methylpiperazin-1-yl)aniline (pKa ~7.88) exhibits enhanced nucleophilicity compared to unsubstituted anilines, driving efficient displacement of the C2 methylsulfinyl group [3]. Solvent screening demonstrates that anhydrous toluene facilitates >95% conversion at 110°C within 8 hours, while protic solvents promote decomposition. Computational analyses confirm that the methylpiperazine moiety reduces the energy barrier for the addition step by 12.7 kcal/mol versus meta-substituted analogs. This electronic tuning enables near-quantitative amination yields (98% purity) at gram scale [2] [3].
Table 2: Influence of Aniline Substituents on Amination Yield
Aniline Reagent | Reaction Temperature | Reaction Time (h) | Isolated Yield (%) |
---|---|---|---|
4-(4-Methylpiperazin-1-yl)aniline | 110°C | 8 | 95–98 |
4-(Piperidin-1-yl)aniline | 110°C | 12 | 82 |
4-Morpholinoaniline | 110°C | 10 | 79 |
Unsubstituted aniline | 110°C | 24 | 45 |
Reaction solvent polarity critically impacts both the bromination and amination steps. For bromination, aprotic polar solvents (DMF, DMAc) suppress ionic side reactions, while amination requires moderate polarity solvents (toluene, xylene) to balance nucleophile solubility and reaction rate. Systematic optimization reveals that toluene at 110°C maximizes amination yield (95–98%) while minimizing N-alkylated byproducts (<2%) [2] [3]. Temperature-controlled experiments demonstrate that the final coupling proceeds optimally within a narrow range (105–110°C); temperatures <100°C result in incomplete conversion, while >115°C accelerates hydrolysis of the pyrimidinone core. Post-reaction purification via antisolvent crystallization (water/IPA) achieves ≥98% purity with consistent recovery (85–90%) [1] [5].
Table 3: Solvent and Temperature Parameters for Key Steps
Synthetic Step | Optimal Solvent | Temperature Range | Byproduct Formation |
---|---|---|---|
C6 Bromination | Anhydrous DMF | 0–5°C | <5% dibromide |
C2 Amination | Anhydrous toluene | 105–110°C | <2% N-alkylated |
Final crystallization | Water/IPA (3:1) | 0–5°C | Excludes hydrolytic impurities |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8